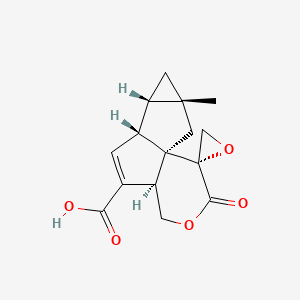![molecular formula C22H24BrN3O2S B1227845 4-bromo-N-[3-(dimethylamino)propyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide](/img/structure/B1227845.png)
4-bromo-N-[3-(dimethylamino)propyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[3-(dimethylamino)propyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide is an organohalogen compound and a carbonyl compound.
Scientific Research Applications
Photodynamic Therapy Application
4-bromo-N-[3-(dimethylamino)propyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide, and related compounds, have potential applications in photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine substituted with similar compounds revealed their effectiveness as Type II photosensitizers in PDT, highlighting their capability in generating singlet oxygen and undergoing appropriate photodegradation (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Activity
Compounds structurally related to 4-bromo-N-[3-(dimethylamino)propyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide have been studied for their antifungal properties. N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, for instance, demonstrated significant antifungal activity against various fungi, indicating the potential of similar brominated benzamide compounds in antifungal applications (Ienascu et al., 2018).
Anticancer Activity
In the realm of anticancer research, compounds with structural similarities to 4-bromo-N-[3-(dimethylamino)propyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. For example, a series of 5-(3-indolyl)-1,3,4-thiadiazoles, including derivatives with bromo and dimethylamino substituents, showed significant cytotoxicity, highlighting the potential of similar compounds in cancer treatment (Kumar et al., 2010).
Corrosion Inhibition
Benzothiazole derivatives, which share structural features with 4-bromo-N-[3-(dimethylamino)propyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide, have been investigated for their corrosion inhibition properties. Studies on benzothiazole compounds revealed their efficacy in protecting steel against corrosion in acidic environments, suggesting potential applications of similar compounds in industrial corrosion prevention (Hu et al., 2016).
Synthesis of Novel Compounds
The structure of 4-bromo-N-[3-(dimethylamino)propyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide facilitates the synthesis of novel compounds with potential pharmaceutical applications. For example, its derivatives have been used in the synthesis of CCR5 antagonists, demonstrating the utility of such compounds in drug development (Ikemoto et al., 2005).
properties
Product Name |
4-bromo-N-[3-(dimethylamino)propyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide |
|---|---|
Molecular Formula |
C22H24BrN3O2S |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
4-bromo-N-[3-(dimethylamino)propyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C22H24BrN3O2S/c1-25(2)13-4-14-26(21(27)17-5-9-18(23)10-6-17)22-24-20(15-29-22)16-7-11-19(28-3)12-8-16/h5-12,15H,4,13-14H2,1-3H3 |
InChI Key |
ITOFQOOZDWVBAP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN(C1=NC(=CS1)C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CN(C)CCCN(C1=NC(=CS1)C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




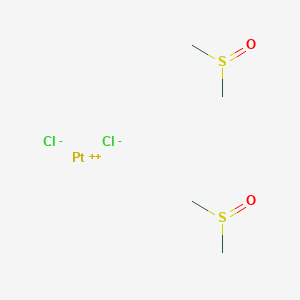
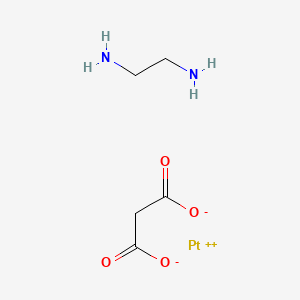
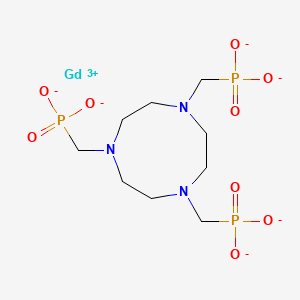

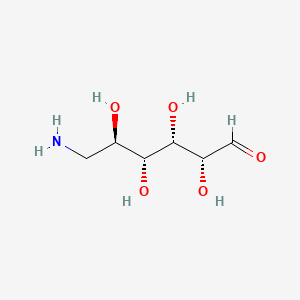

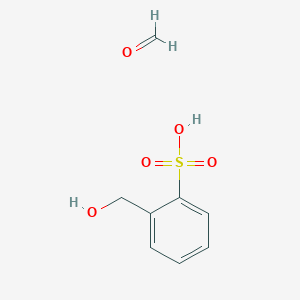
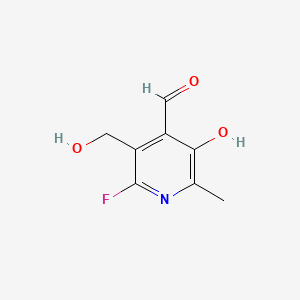
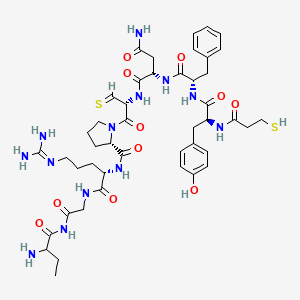
![Methyl 1,8,14a-trihydroxy-11-[(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)amino]-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate](/img/structure/B1227782.png)

![N-(4-acetylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B1227786.png)
